Tert-butyl 4-{[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate
Description
Tert-butyl 4-{[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine core with two key substituents:
- A tert-butyl carbamate group at the piperidine’s nitrogen (position 1), commonly employed as a protective group in synthetic chemistry to stabilize amines during reactions.
- A 1,2,4-oxadiazole ring linked via a methylene bridge (-CH2-) to the piperidine’s position 4.
Properties
IUPAC Name |
tert-butyl 4-[[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-11-9-13(11)15-18-14(23-19-15)10-12-5-7-20(8-6-12)16(21)22-17(2,3)4/h11-13H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYUXVZIYRSZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NOC(=N2)CC3CCN(CC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment to Piperidine: The oxadiazole moiety is then attached to a piperidine ring via a nucleophilic substitution reaction, often using a suitable leaving group.
Introduction of the Tert-butyl Ester: The final step involves the esterification of the piperidine nitrogen with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while
Biological Activity
Tert-butyl 4-{[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate, referred to as FDD51620, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including anticancer properties and mechanisms of action, supported by relevant data tables and findings from various studies.
Structure and Properties
The compound features a piperidine ring substituted with a tert-butyl group and a 1,2,4-oxadiazole moiety. Its chemical structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole structure. The biological activity of FDD51620 has been investigated in various cancer cell lines.
Table 1: Anticancer Activity of FDD51620
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 0.65 | Induction of apoptosis via caspase activation |
| HeLa (Cervical cancer) | 2.41 | Cell cycle arrest at G1 phase |
| HCT-116 (Colon cancer) | 1.93 | Inhibition of proliferation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, FDD51620 exhibited significant cytotoxicity against the MCF-7 cell line, which is critical for breast cancer treatment.
The mechanism by which FDD51620 exerts its anticancer effects appears to involve:
- Induction of Apoptosis : Flow cytometry assays demonstrated that FDD51620 can induce apoptosis in cancer cells through the activation of caspases, particularly caspase-3 and -7.
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G1 phase, preventing further proliferation of cancer cells.
Case Studies and Research Findings
A study published in MDPI explored the synthesis and biological evaluation of several oxadiazole derivatives, including FDD51620. The findings suggested that compounds with electron-withdrawing groups significantly enhance biological activity against various cancer cell lines .
Table 2: Comparative Biological Activity of Oxadiazole Derivatives
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| FDD51620 | 0.65 | MCF-7 |
| Doxorubicin | 1.93 | MCF-7 |
| Prodigiosin | 1.54 | HCT-116 |
FDD51620 demonstrated superior activity compared to doxorubicin and was comparable to prodigiosin, highlighting its potential as a novel anticancer agent.
Scientific Research Applications
Tert-butyl 4-{[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate is a compound of significant interest in various scientific research applications. This article will explore its applications in medicinal chemistry, particularly focusing on drug design and development, as well as its potential roles in targeted therapies.
Chemical Profile
- Molecular Formula : C17H27N3O3
- CAS Number : 1955516-20-7
- Structural Features : The compound features a piperidine ring, a tert-butyl ester group, and a 1,2,4-oxadiazole moiety which is known for its bioactive properties.
Drug Development
This compound has been investigated for its potential as a pharmacological agent. The oxadiazole ring is recognized for its role in enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Case Studies
- Anticancer Activity : Research has indicated that compounds containing oxadiazole derivatives exhibit promising anticancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that modifications to the oxadiazole structure can enhance selectivity towards cancerous cells while reducing toxicity to normal cells .
Targeted Protein Degradation (TPD)
The compound's structure makes it suitable for use in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that facilitate the degradation of specific proteins within cells, which is a novel approach in cancer therapy.
Neuropharmacology
Given its structural similarities to known neuroactive compounds, this compound may also be explored for neuropharmacological applications. The piperidine structure is often associated with various neurological effects, making it a candidate for research into treatments for neurological disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to tert-butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (CAS 1243306-92-4, ), a structural analog with key differences in substitution patterns and functional groups.
Table 1: Structural and Physicochemical Comparison
Key Implications of Differences
Substituent Complexity :
- The 2-methylcyclopropyl group in the target compound introduces ring strain (cyclopropane) and increased hydrophobicity compared to the analog’s methyl group. This may reduce aqueous solubility but enhance membrane permeability or metabolic stability .
- The methyl group in the analog likely improves solubility, making it more suitable for formulations requiring higher bioavailability.
Positional Effects on Piperidine :
- Substituents at position 4 (target) versus position 3 (analog) alter the piperidine’s conformational flexibility. Position 4 substitution may influence interactions with chiral binding pockets in biological targets, though experimental validation is lacking.
Molecular Weight and Lipophilicity :
- The target’s higher molecular weight (~307 vs. 267 g/mol) and cyclopropane moiety suggest greater lipophilicity, which could impact pharmacokinetic properties like tissue distribution or plasma protein binding.
Research Findings and Data Limitations
- Synthetic Pathways : Neither compound’s synthesis is detailed in the evidence, but tert-butyl carbamate-protected piperidines are typically synthesized via nucleophilic substitution or coupling reactions .
- Biological Activity: No direct data are available for the target compound. The analog (CAS 1243306-92-4) lacks reported activity, though 1,2,4-oxadiazoles are widely studied as bioisosteres for esters or amides in drug design.
- Metabolic Stability : Cyclopropane-containing compounds often exhibit slower oxidative metabolism due to steric hindrance, suggesting the target may have advantages in vivo.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole and 2-methylcyclopropyl moieties in this compound?
- The 1,2,4-oxadiazole ring can be synthesized via cyclocondensation reactions between amidoximes and activated carboxylic acid derivatives (e.g., acyl chlorides) under mild acidic conditions . For the 2-methylcyclopropyl group, [2+1] cyclopropanation using diazo compounds or Simmons-Smith reagents with alkenes is a common approach. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side reactions such as ring-opening .
- Example workflow:
- Step 1: Prepare the amidoxime precursor from nitriles.
- Step 2: React with 2-methylcyclopropanecarbonyl chloride under microwave-assisted conditions (120°C, DMF) to form the oxadiazole core.
- Step 3: Couple the oxadiazole intermediate with tert-butyl piperidine-1-carboxylate via alkylation or Mitsunobu reactions .
Q. How can researchers optimize purification methods for intermediates in the synthesis of this compound?
- Use a combination of column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., from ethanol/water) to isolate high-purity intermediates. Monitor by TLC and HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity ≥95% .
Q. What spectroscopic techniques are most effective for characterizing the tert-butyl and oxadiazole functionalities?
- NMR :
- 1H NMR: The tert-butyl group appears as a singlet at δ 1.2–1.5 ppm. The oxadiazole proton (if present) resonates at δ 8.5–9.0 ppm .
- 13C NMR: The carbonyl carbon of the tert-butyl carbamate appears at ~155 ppm, while oxadiazole carbons are observed at 160–170 ppm .
- MS : High-resolution ESI-MS is essential to confirm the molecular ion ([M+H]+) and rule out impurities.
Advanced Research Questions
Q. How can contradictory data on the stability of the oxadiazole ring under acidic/basic conditions be resolved?
- Perform controlled stability studies using:
- Acidic conditions: 0.1 M HCl in THF/water (1:1) at 25°C. Monitor degradation by HPLC at 0, 6, 12, and 24 hours.
- Basic conditions: 0.1 M NaOH in methanol/water (1:1). Compare results with DFT calculations (e.g., B3LYP/6-31G*) to predict ring-opening energetics .
- Key observation: Oxadiazoles are generally stable in mild acids but degrade in strong bases due to nucleophilic attack at the C5 position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
